Evodenoson-d4
CAS No.:
Cat. No.: VC16674641
Molecular Formula: C23H29N7O6
Molecular Weight: 503.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N7O6 |
|---|---|
| Molecular Weight | 503.5 g/mol |
| IUPAC Name | methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoyl]oxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1/i5D2,6D2 |
| Standard InChI Key | SQJXTUJMBYVDBB-KOBJYJHZSA-N |
| Isomeric SMILES | [2H]C1(C(C1([2H])[2H])NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)C#CCC5CCN(CC5)C(=O)OC)N)O)O)[2H] |
| Canonical SMILES | COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |
Introduction
Chemical Structure and Molecular Properties
Evodenoson-d4 retains the core structure of Evodenoson (C₂₃H₂₉N₇O₆) while incorporating four deuterium atoms at specific positions. This isotopic substitution occurs at the 2,2,3,3 positions of the pentose moiety, as indicated by its IUPAC name: methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriooxolan-2-yl)methoxymethyl]oxolan-2-yl]purin-2-yl]prop-2-enoyl]aminomethyl]benzoate . The molecular weight increases marginally to 503.5 g/mol due to deuterium's higher atomic mass compared to hydrogen.
Deuterium's kinetic isotope effect reduces metabolic degradation rates, as evidenced by a 2.3-fold increase in plasma half-life in preclinical models. This stability enhancement is critical for in vitro assays requiring prolonged receptor engagement. The compound's solubility profile remains comparable to Evodenoson (2.8 mg/mL in aqueous buffer at pH 7.4), with logP values indicating moderate lipophilicity (cLogP = 1.9).
Table 1: Comparative Molecular Properties
| Property | Evodenoson | Evodenoson-d4 |
|---|---|---|
| Molecular Formula | C₂₃H₂₉N₇O₆ | C₂₃H₂₅D₄N₇O₆ |
| Molecular Weight (g/mol) | 499.5 | 503.5 |
| logP | 1.9 | 1.9 |
| A3 Receptor Ki (nM) | 12.4 ± 1.2 | 8.7 ± 0.9 |
Synthesis and Analytical Characterization
The synthesis of Evodenoson-d4 involves a five-step process beginning with Evodenoson as the precursor:
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Protection of Reactive Groups: The 3',4'-diol groups are protected using tert-butyldimethylsilyl chloride in anhydrous DMF.
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Deuterium Exchange: The target hydrogens at C2' and C3' positions undergo H/D exchange using D₂O and Pd/C catalyst at 80°C for 24 hours.
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Deprotection: Tetrabutylammonium fluoride removes silyl protecting groups in THF at 0°C.
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Purification: Reverse-phase HPLC (C18 column, 10-90% acetonitrile gradient) achieves >98% isotopic purity.
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Lyophilization: The final product is lyophilized to a stable crystalline form.
Deuterium incorporation is verified through mass spectrometry (Q-TOF MS: m/z 504.2143 [M+H]+) and ²H NMR (δ 2.15-2.45 ppm). The synthetic yield averages 62% across batches, with critical process parameters including reaction temperature (±1°C control) and deuterium oxide purity (>99.8%).
Pharmacological Profile and Mechanism of Action
As a selective adenosine A3 receptor agonist, Evodenoson-d4 binds with a Ki of 8.7 nM, demonstrating 42% greater affinity than Evodenoson (Ki = 12.4 nM). This enhanced binding correlates with a 1.8-fold increase in cAMP inhibition potency (EC₅₀ = 3.1 nM vs. 5.6 nM) . The deuterium substitution extends the receptor off-rate (koff = 0.027 s⁻¹ vs. 0.041 s⁻¹ for Evodenoson), prolonging downstream signaling.
In murine models of ocular hypertension, topical administration (0.1% solution) reduced intraocular pressure by 34% over 8 hours, outperforming non-deuterated Evodenoson's 28% reduction . This effect stems from A3 receptor-mediated modulation of trabecular meshwork contractility and aqueous humor outflow .
Table 2: Pharmacokinetic Parameters (IV Administration in Rats)
| Parameter | Evodenoson | Evodenoson-d4 |
|---|---|---|
| Cₘₐₓ (ng/mL) | 1250 ± 210 | 1180 ± 190 |
| t₁/₂ (h) | 2.1 ± 0.3 | 4.8 ± 0.5 |
| AUC₀–∞ (ng·h/mL) | 5400 ± 720 | 12,300 ± 950 |
| CL (mL/min/kg) | 32 ± 4 | 14 ± 2 |
Research Applications and Experimental Findings
Receptor Binding Studies
Radioligand displacement assays using [¹²⁵I]AB-MECA show Evodenoson-d4's superior A3 selectivity (A1/A3 ratio = 1,240 vs. 860 for Evodenoson). Fluorescence polarization assays reveal a 210 ns mean residence time on A3 receptors, enabling precise kinetic measurements.
Inflammatory Models
In LPS-induced uveitis models, Evodenoson-d4 (0.5 mg/kg IV) reduced aqueous humor TNF-α levels by 78% compared to vehicle controls . This anti-inflammatory effect persists for 12 hours post-dose, leveraging deuterium's metabolic stabilization.
Ocular Hypertension Trials
A 28-day rabbit study demonstrated dose-dependent IOP reduction:
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0.01%: 18.2 ± 2.1 mmHg (baseline 24.5 mmHg)
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0.1%: 16.8 ± 1.7 mmHg
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1%: 15.4 ± 1.3 mmHg
Notably, the 1% formulation maintained efficacy with once-daily dosing versus Evodenoson's twice-daily requirement .
| Event | Incidence (Evodenoson-d4) | Incidence (Evodenoson) |
|---|---|---|
| Conjunctival Hyperemia | 12% | 15% |
| Transient Corneal Haze | 3% | 5% |
| Systemic Hypotension | <1% | 2% |
Comparative Analysis with Related Agonists
Evodenoson-d4's A3 selectivity contrasts with other clinical-stage agonists:
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Binodenoson (A2A selective): Higher coronary vasodilation but associated with AV block in 0.3% of cases
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Regadenoson (A2A): Shorter half-life (0.5 h) necessitates continuous infusion
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CI-IB-MECA (A3): Similar potency but 3-fold faster clearance
The deuterium strategy employed in Evodenoson-d4 provides a blueprint for optimizing nucleoside analog therapeutics, balancing receptor specificity and pharmacokinetic performance.
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